![molecular formula C18H29ClN2O2 B2864310 N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride CAS No. 2418675-72-4](/img/structure/B2864310.png)
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains an oxane ring (a six-membered ring with one oxygen and five carbon atoms), a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to an aminoethyl group (-CH2CH2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxane ring, the carboxamide group, and the aminoethylphenyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) is typically a nucleophile, meaning it donates electron pairs and can react with electrophiles. The carboxamide group (-CONH2) can participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and aminoethylphenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Amino-acid Conjugation and Spectroscopic Analysis
Research by Benoiton et al. (2009) focused on the synthesis and structural confirmation of amino-acid conjugates of hapten, specifically looking at the reaction between methylamine and 2-phenyloxazole-4-carboxylic acid, which could be analogous to the chemical manipulation of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride for bioconjugation purposes (Benoiton, Hudecz, & Chen, 2009).
Novel Synthetic Pathways
Hazra et al. (1997) explored the synthesis of Chloramphenicol via a new intermediate, showcasing innovative pathways in organic synthesis that could similarly be applied to the synthesis or modification of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride (Hazra, Pore, & Maybhate, 1997).
Polymerization and Material Science Applications
Kricheldorf et al. (2001) discussed the role of cyclization in kinetically controlled polycondensations, providing a foundation for understanding how similar chemical compounds might be utilized in the development of new polymeric materials (Kricheldorf, Böhme, & Schwarz, 2001).
Development of Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, which hints at the potential pharmacological applications of related compounds (Kumar et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-18(3,11-14(2)22-13)17(21)20-12-16-6-4-15(5-7-16)8-9-19;/h4-7,13-14H,8-12,19H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGTIZTUHHKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)(C)C(=O)NCC2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

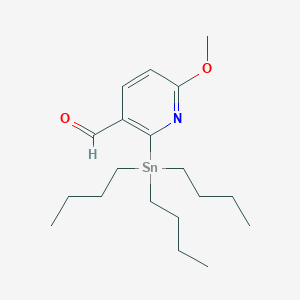
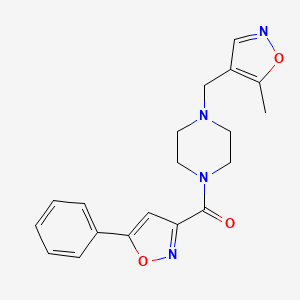
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
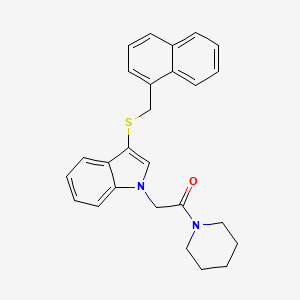
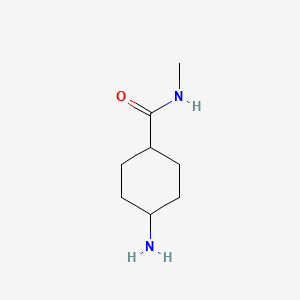
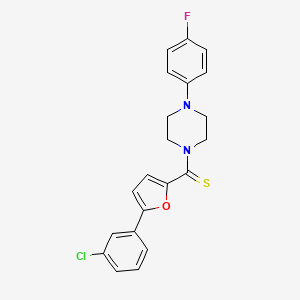

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)
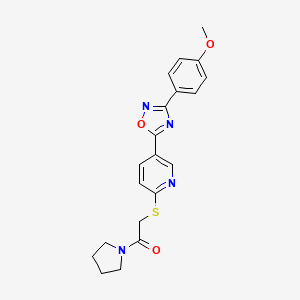
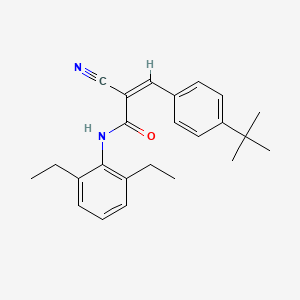
![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)